1-Vinylcyclohexanol synthesis from cyclohexanone and vinyl chloride
1-Vinylcyclohexanol synthesis from cyclohexanone and vinyl chloride
An In-Depth Technical Guide to the Synthesis of 1-Vinylcyclohexanol from Cyclohexanone and Vinyl Chloride
Introduction
1-Vinylcyclohexanol is a tertiary allylic alcohol of significant interest in organic synthesis. Its structure, which combines a cyclohexyl ring with a vinyl group attached to a hydroxyl-bearing carbon, makes it a versatile building block for more complex molecules. As a synthetic intermediate, it serves as a precursor for compounds such as 1-vinyl-1-cyclohexene and various acrylate derivatives.[1] The vinyl functional group is a key structural motif in medicinal chemistry, appearing in numerous biologically active molecules and drug candidates, which underscores the importance of reliable synthetic routes to vinyl-containing synthons.[2][3]
This technical guide provides a comprehensive overview of the synthesis of 1-vinylcyclohexanol, with a primary focus on the nucleophilic addition of a vinyl organometallic reagent to cyclohexanone. Authored for researchers, chemists, and drug development professionals, this document delves into the causal chemistry behind the protocols, emphasizes self-validating experimental design, and outlines the critical safety procedures required for handling the hazardous materials involved. The principal method discussed is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[4] Alternative approaches, including the Barbier reaction and the use of organolithium reagents, are also explored to provide a broader context for synthetic strategy.
Core Synthetic Strategy: Retrosynthesis and Nucleophilic Addition
The fundamental approach to constructing 1-vinylcyclohexanol involves the formation of the carbon-carbon bond between the quaternary carbon of the cyclohexanol ring and the internal carbon of the vinyl group. A retrosynthetic analysis logically disconnects this bond, identifying cyclohexanone as the electrophilic synthon and a vinyl anion as the nucleophilic synthon.
In practice, the highly basic and unstable vinyl anion is not used directly. Instead, its synthetic equivalent is employed in the form of a polarized organometallic compound, where the carbon atom bound to the metal possesses significant carbanionic character. The most common and practical reagents for this purpose are vinyl Grignard reagents (vinylmagnesium halides) and, to a lesser extent, vinyllithium.[5][6] The overall transformation is a nucleophilic addition to the carbonyl group of cyclohexanone.
Caption: Retrosynthetic analysis of 1-vinylcyclohexanol.
Part 1: The Grignard Reaction Pathway
The Grignard reaction is the most reliable and widely utilized method for this synthesis. It is a two-stage process: first, the preparation of the vinyl Grignard reagent, and second, its reaction with the cyclohexanone substrate.
Theoretical Foundation
The Grignard reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of a ketone or aldehyde.[4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. The reaction is believed to proceed through a six-membered ring transition state, involving two molecules of the Grignard reagent, which helps to activate the carbonyl group.[4]
Caption: Experimental workflow for vinyl Grignard reagent preparation.
Protocol 2: Synthesis of 1-Vinylcyclohexanol
With the vinylmagnesium chloride solution prepared, the next step is the nucleophilic addition to cyclohexanone.
Methodology:
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Substrate Addition: Cool the freshly prepared vinyl Grignard solution in an ice-water bath (0 °C). Slowly add a solution of cyclohexanone (1.0 molar equivalent) in anhydrous THF dropwise via an addition funnel. The rationale for cooling and slow addition is to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. [7][8]This is the self-validating step for the protocol; a controlled, mild quench is essential. Using a weak acid like NH₄Cl is preferable to water or strong mineral acids because it effectively protonates the magnesium alkoxide intermediate while buffering the pH, which helps to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.
-
Extraction: After quenching, a biphasic mixture containing inorganic magnesium salts (often as a white precipitate) will form. Add diethyl ether or ethyl acetate to the flask, stir well, and transfer the contents to a separatory funnel. Separate the organic layer. Wash the aqueous layer one or two more times with the extraction solvent.
-
Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 1-vinylcyclohexanol.
Product Characterization
The identity and purity of the final product should be confirmed through standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 1940-19-8 | [9] |
| Molecular Formula | C₈H₁₄O | [10] |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 74 °C at 19 mmHg | [1] |
| Density | 0.942 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.478 | [1] |
Spectroscopic Data:
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¹H NMR: Key signals include a multiplet for the vinyl protons (typically 5.0-6.0 ppm) and broad signals for the cyclohexyl protons. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Expect signals for the two sp² carbons of the vinyl group and the quaternary sp³ carbon attached to the hydroxyl group, in addition to the cyclohexyl carbons.
-
IR Spectroscopy: A strong, broad absorption around 3400 cm⁻¹ for the O-H stretch and a medium absorption around 1640 cm⁻¹ for the C=C stretch are characteristic.
Part 2: Alternative Synthetic Approaches
While the Grignard reaction is standard, alternative methods exist that may be advantageous under specific circumstances.
The In-Situ Barbier Reaction
The Barbier reaction is procedurally simpler than the Grignard reaction because the organometallic reagent is generated in situ—in the presence of the electrophile (cyclohexanone). [11]This one-pot approach avoids the separate step of pre-forming and titrating the organometallic reagent.
Conceptual Protocol: A flask is charged with magnesium, cyclohexanone, and a solvent like THF. The vinyl halide is then added slowly to the mixture. [11]The organomagnesium species forms on the metal surface and immediately reacts with the adjacent cyclohexanone. While operationally simple, this method can sometimes lead to lower yields due to competing side reactions, such as the reduction of the ketone or Wurtz-type coupling of the halide. [12]However, recent advances using techniques like mechanochemistry have shown promise in improving the efficiency of Barbier-type reactions. [12]
The Organolithium Pathway
Vinyllithium is another potent nucleophile that reacts with cyclohexanone to give 1-vinylcyclohexanol. [7][16]Organolithium reagents are generally more reactive than their Grignard counterparts. This increased reactivity can be beneficial for reactions with sterically hindered ketones but may also lead to more side reactions with less stable substrates. Vinyllithium can be prepared by reacting vinyl chloride or bromide with lithium metal or through a transmetalation reaction, such as the exchange between a vinylstannane and an alkyllithium reagent like n-butyllithium. [17][18]
Part 3: Critical Safety & Handling Protocols
The synthesis of 1-vinylcyclohexanol involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.
Handling Vinyl Chloride Monomer (VCM)
-
Carcinogenicity: Vinyl chloride is a known human carcinogen and is regulated by agencies like OSHA. [13][14]All manipulations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation exposure.
-
Flammability: VCM is an extremely flammable gas. [13][15]All potential ignition sources must be eliminated from the work area.
-
Exposure Limits: OSHA sets a permissible exposure limit (PEL) of 1 ppm averaged over an 8-hour period and a short-term limit of 5 ppm over 15 minutes. [13][14][16]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, non-porous gloves, and a lab coat, is mandatory. In situations where exposure limits may be exceeded, a NIOSH-approved respirator is required. [14][17]
Safe Use of Organometallic Reagents
-
Pyrophoricity and Reactivity: Grignard and organolithium reagents are highly reactive with air and moisture and can be pyrophoric (ignite spontaneously on contact with air). [5]They must be handled exclusively under an inert atmosphere (nitrogen or argon) using techniques such as a Schlenk line or a glovebox.
-
Anhydrous Solvents: Solvents must be rigorously dried before use, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Safe Transfer: Reagents should be transferred using gas-tight syringes or cannulas.
Reaction Quenching and Waste Disposal
The quenching of organometallic reactions is a hazardous step. The quenching agent (e.g., saturated NH₄Cl solution) must be added slowly to a cooled reaction mixture to control the exothermic reaction. Unreacted reagents must be fully quenched before disposal. All chemical waste must be disposed of in accordance with institutional and governmental regulations.
Conclusion
The synthesis of 1-vinylcyclohexanol from cyclohexanone and vinyl chloride is most effectively and reliably achieved via the Grignard reaction. This method, while requiring meticulous attention to anhydrous and inert conditions, provides a robust pathway to this valuable synthetic intermediate. Understanding the causality behind each procedural step—from the critical initiation of the Grignard reagent to the mild, buffered workup—is key to ensuring a successful and safe experiment. Alternative methods like the Barbier and organolithium reactions offer procedural variations that may be suitable for specific applications. Above all, the severe hazards associated with vinyl chloride and organometallic reagents demand an unwavering commitment to safety, making this synthesis an exemplar of advanced laboratory practice.
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